molecular formula C12H15F3N2O B1310382 N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine CAS No. 681482-48-4

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine

Cat. No.: B1310382
CAS No.: 681482-48-4
M. Wt: 260.26 g/mol
InChI Key: RSADOPHGOBYIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)aniline and piperidine.

    Coupling Reaction: The 4-(trifluoromethoxy)aniline is coupled with piperidine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study receptor interactions and signaling pathways.

    Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The piperidine ring provides structural rigidity, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

  • 4-(trifluoromethoxy)phenyl isocyanate
  • 4-(trifluoromethoxy)phenylethyl amine
  • N,N’- (Hexane-1,6-diyl)bis {N’- [4- (trifluoromethoxy)phenyl]urea}

Comparison: N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine is unique due to the presence of both the trifluoromethoxy group and the piperidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced lipophilicity, metabolic stability, and potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16-17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSADOPHGOBYIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (1-benzylpiperidin-4-yl)-(4-trifluoromethoxyphenyl)amine (3.0 g, 8.3 mmol) prepared in Reference Example 129 and a catalytic amount of 10% palladium/carbon in ethanol (30 ml) was refluxed under an atmospheric pressure of hydrogen for 20 hours. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (methylene chloride/methanol=10/1) to afford piperidin-4-yl-(4-trifluoromethoxyphenyl)amine (2.02 g, yield 94%) as a colorless crystalline powder.
Name
(1-benzylpiperidin-4-yl)-(4-trifluoromethoxyphenyl)amine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.